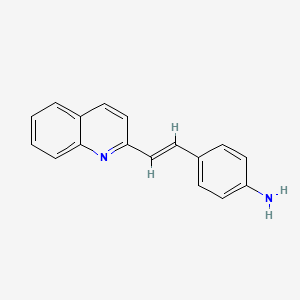

4-(2-(Quinolin-2-yl)vinyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14N2 |

|---|---|

Molecular Weight |

246.31 g/mol |

IUPAC Name |

4-[(E)-2-quinolin-2-ylethenyl]aniline |

InChI |

InChI=1S/C17H14N2/c18-15-9-5-13(6-10-15)7-11-16-12-8-14-3-1-2-4-17(14)19-16/h1-12H,18H2/b11-7+ |

InChI Key |

NBOLSAZRONCULD-YRNVUSSQSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=C(C=C3)N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 Quinolin 2 Yl Vinyl Aniline and Its Analogues

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. actascientific.com For 4-(2-(Quinolin-2-yl)vinyl)aniline, several disconnection strategies can be envisioned. A primary disconnection can be made at the vinyl linkage, suggesting a Wittig-type reaction or a transition-metal-catalyzed cross-coupling reaction, such as the Heck or Suzuki coupling, between a functionalized quinoline (B57606) and a functionalized aniline (B41778) derivative.

Another strategic disconnection involves breaking the bonds forming the quinoline ring itself. This approach opens up a plethora of well-established named reactions for quinoline synthesis, such as the Doebner-von Miller, Skraup, Combes, and Friedländer syntheses. researchgate.netresearchgate.net These classical methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-dicarbonyl compounds under harsh acidic or basic conditions. researchgate.netscispace.com However, modern synthetic chemistry has shifted towards more versatile and efficient transition-metal-catalyzed methods that often proceed under milder conditions with greater functional group tolerance. researchgate.netias.ac.in

A plausible retrosynthetic pathway for this compound could start by disconnecting the vinyl bridge, leading to 2-methylquinoline (B7769805) and 4-aminobenzaldehyde. The 2-methylquinoline can be further disconnected via a Friedländer-type synthesis from 2-aminoacetophenone (B1585202) and a suitable carbonyl compound. Alternatively, the entire quinoline ring can be constructed in a convergent manner from simpler aniline and alkyne or alkene precursors using transition metal catalysis.

Transition-Metal-Catalyzed and Oxidative Annulation Strategies

The development of transition-metal-catalyzed reactions has revolutionized the synthesis of quinolines, offering milder reaction conditions, higher efficiency, and broader substrate scope compared to classical methods. researchgate.netias.ac.in These strategies often involve the formation of carbon-carbon and carbon-nitrogen bonds through various catalytic cycles.

Palladium-Catalyzed Coupling and Annulation Reactions

Palladium catalysis is a cornerstone in modern organic synthesis, and it has been extensively applied to the construction of quinoline derivatives. researchgate.netias.ac.in A notable approach involves the palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes, utilizing molecular oxygen as a green oxidant. organic-chemistry.org This method allows for the synthesis of 2,3-disubstituted quinolines through a process involving intermolecular amination of the alkyne, insertion of the olefin, and oxidative cleavage of a C-C bond. organic-chemistry.org Optimization of reaction conditions has shown that a combination of a palladium catalyst, a phosphine (B1218219) ligand, and a copper co-catalyst in a suitable solvent mixture under an oxygen atmosphere can lead to high yields. organic-chemistry.org

Another strategy is the palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. researchgate.netscispace.comresearchgate.net This process can proceed without the need for acids or bases, offering a broad substrate scope that tolerates various functional groups. scispace.comresearchgate.net The reaction is believed to proceed through the palladium-catalyzed oxidation of the allyl alcohol to an α,β-unsaturated aldehyde, followed by condensation with the aniline to form an imine intermediate, which then undergoes cyclization. scispace.com

The Heck coupling reaction, a palladium-catalyzed method for forming carbon-carbon bonds between an unsaturated halide and an alkene, is also a powerful tool for synthesizing vinyl-substituted quinolines. smolecule.com For instance, coupling of a halo-quinoline with 4-vinylaniline (B72439) or a protected derivative can directly yield the target compound.

Table 1: Examples of Palladium-Catalyzed Quinoline Synthesis

| Starting Materials | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| o-Vinylanilines and Alkynes | PdCl₂, PPh₃, Cu(TFA)₂·xH₂O | O₂, MeCN/DMSO, 80°C | 2,3-Disubstituted Quinolines | Up to 86% | organic-chemistry.org |

| Allyl Alcohols and Anilines | Pd(OAc)₂ | DMSO, 130°C, 12 h | 2-Substituted Quinolines | Satisfactory yields | scispace.comresearchgate.net |

| 2-Iodoaniline and α,β-Unsaturated Carbonyl Compounds | Pd(OAc)₂, PPh₃, NaOAc | DMF, 100°C | 3-Substituted Quinolin-2(1H)-ones | 67-76% | nih.gov |

Copper-Catalyzed Cyclization and Annulation Protocols

Copper catalysts, being more abundant and less expensive than palladium, have emerged as attractive alternatives for quinoline synthesis. researchgate.net Copper-catalyzed methods often proceed via tandem reactions, allowing for the construction of complex molecules in a single pot.

One such method involves the copper-catalyzed intermolecular cyclization of anilines and terminal acetylene (B1199291) esters. rsc.org This cascade process successively forms C–N and C–C bonds to afford the quinoline products in moderate to good yields. rsc.org Another approach is the copper-catalyzed aerobic oxidative dehydrogenative annulation of aldehydes and anilines. organic-chemistry.org This reaction utilizes air as the oxidant and proceeds through C-H functionalization, C-C/C-N bond formation, and C-C bond cleavage. organic-chemistry.org The reaction conditions can be optimized to achieve high yields, with electron-donating groups on the aniline generally enhancing the reaction efficiency. organic-chemistry.org

Furthermore, copper-catalyzed tandem Knoevenagel condensation, amination, and cyclization reactions have been developed for the synthesis of substituted quinolines. rsc.org This methodology allows for the regioselective synthesis of various quinoline derivatives.

Table 2: Examples of Copper-Catalyzed Quinoline Synthesis

| Starting Materials | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Anilines and Terminal Acetylene Esters | Copper Catalyst | - | Substituted Quinolines | Moderate to good | rsc.org |

| Aldehydes and Anilines | CuBr, CF₃SO₃H | Air, DMSO, 110°C | Substituted Quinolines | Up to 90% | organic-chemistry.org |

| o-Bromobenzaldehyde and Active Methylene Nitriles | Copper Catalyst | - | 2-Aminoquinolines and 2-Arylquinoline-3-carbonitriles | - | rsc.org |

| 2-Aminobenzylalcohols and Ketones | Cu(II)-pincer complex | Aerial conditions | Substituted Quinolines | Moderate to good | ijstr.org |

Cobalt-Assisted C-H Bond Activation in Quinoline Synthesis

Cobalt catalysis has gained prominence for its ability to facilitate C-H bond activation, a powerful strategy for the direct functionalization of organic molecules. researchgate.netnih.gov In the context of quinoline synthesis, cobalt-catalyzed reactions often employ a directing group to achieve high regioselectivity. nih.govacs.org

A notable example is the cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes. organic-chemistry.org In this reaction, dimethyl sulfoxide (B87167) (DMSO) can serve as both the solvent and a one-carbon building block, leading to the formation of a broad range of quinoline derivatives. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds through the formation of a cobaltacycle intermediate. researchgate.netnih.gov The use of an aminoquinoline directing group has been shown to be effective in guiding the C-H functionalization at the desired position. acs.orgchim.it

Table 3: Examples of Cobalt-Catalyzed Quinoline Synthesis

| Starting Materials | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Anilines and Alkynes | Co(III) catalyst | DMSO | Substituted Quinolines | - | organic-chemistry.org |

| Aminoquinoline Amides and Alkynes | Co(OAc)₂, Mn(OAc)₂ | - | ortho-Alkenylated Amides | Good | chim.it |

Iron-Containing Catalyst Systems for Quinoline Formation

Iron, being an earth-abundant and environmentally benign metal, is an attractive catalyst for organic synthesis. rsc.orgchemistryviews.org Iron-catalyzed reactions provide a cost-effective and sustainable approach to quinoline synthesis.

One such method is the iron-catalyzed acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols. rsc.org This atom-economical process affords highly substituted quinolines in good yields. rsc.org Another versatile approach is the iron(III)-catalyzed three-component coupling reaction of aldehydes, amines, and styrenes. chemistryviews.org This reaction utilizes oxygen as the oxidant and proceeds with a broad substrate scope, offering an environmentally friendly route to 2,4-disubstituted quinolines. chemistryviews.org

Table 4: Examples of Iron-Catalyzed Quinoline Synthesis

| Starting Materials | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| α-2-Aminoaryl Alcohols and Secondary Alcohols | Iron catalyst | - | Substituted Quinolines | Up to 94% | rsc.org |

| Aldehydes, Amines, and Styrenes | FeCl₃ | Oxygen | 2,4-Disubstituted Quinolines | - | chemistryviews.org |

Silver Acetate Catalyzed Oxidation Cascade Reactions

Silver catalysts have also been employed in the synthesis of quinoline derivatives, often through cascade reactions involving oxidative processes. researchgate.netresearchgate.net For instance, a silver-catalyzed cascade reaction of o-aminoaryl compounds with alkynes, mediated by an aniline, has been reported for the synthesis of 2-substituted quinolines. researchgate.net

Another notable application is the silver-catalyzed double decarboxylative addition–cyclisation–elimination cascade sequence for the synthesis of quinolin-2-ones. dntb.gov.uarsc.org This atom-efficient strategy involves the reaction of oxamic acids with acrylic acids, proceeding either thermally or photochemically. rsc.org This method represents a double-disconnection approach where the quinolin-2-one core is constructed by the formal addition of an olefinic moiety to a phenylformamide precursor. rsc.org

Table 5: Examples of Silver-Catalyzed Quinoline Synthesis

| Starting Materials | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| o-Aminoaryl Compounds and Alkynes | Silver catalyst | Aniline mediated | 2-Substituted Quinolines | - | researchgate.net |

| Oxamic Acids and Acrylic Acids | Silver catalyst | Thermal or photochemical | Quinolin-2-ones | - | dntb.gov.uarsc.org |

Metal-Free and Green Chemistry Approaches in Quinoline-Aniline Conjugate Synthesis

The development of environmentally benign and sustainable methods for the synthesis of quinoline-aniline conjugates has gained significant traction. These approaches aim to minimize the use of hazardous reagents and solvents, reduce energy consumption, and simplify purification processes.

Iodine-Mediated Condensation Reactions

Molecular iodine has emerged as a powerful and versatile catalyst in organic synthesis due to its mild and efficient nature. mdpi.com In the context of quinoline synthesis, iodine-mediated reactions provide a metal-free alternative to traditional methods. mdpi.com

One notable application involves the condensation of anilines with vinyl ethers, where a catalytic amount of iodine is sufficient to promote the reaction. mdpi.com The proposed mechanism suggests a dual role for iodine species. Initially, molecular iodine reacts with trace amounts of water to generate hydrogen iodide, which activates the vinyl ether. Aniline then attacks the activated vinyl group, leading to the formation of an iminium intermediate. This intermediate is central to the formation of the final quinoline product. Molecular iodine also acts as an oxidant in the final aromatization step to yield the quinoline. mdpi.com

Another efficient one-pot synthesis of quinolines involves the reaction of o-aminothiophenol and 1,3-ynone, where iodine is used to mediate a desulfurative cyclization step. nih.gov This method is advantageous due to its mild reaction conditions. nih.gov

Carbocatalytic Cascade Syntheses from o-Vinyl Anilines

A metal-free, heterogeneous catalytic system utilizing oxidized active carbon (oAC) has been developed for the synthesis of polysubstituted quinolines from o-vinyl anilines and aldehydes. units.itunityfvg.ithelsinki.fi This method proceeds through a cascade reaction involving condensation, electrocyclization, and dehydrogenation. units.itunityfvg.ithelsinki.firesearchgate.net The oAC catalyst is prepared by treating activated charcoal with an aqueous acid solution followed by heating in air. units.it

The reaction cascade is initiated by the dehydrative formation of an imine intermediate from the o-vinyl aniline and aldehyde. units.itresearchgate.net This is followed by a thermal electrocyclization to a dihydroquinoline intermediate, which is then oxidized by the carbocatalyst to the final quinoline product. units.itresearchgate.net A key advantage of this method is the avoidance of N-aryl amine side products that can form in the absence of a suitable oxidant. researchgate.net

Table 1: Carbocatalytic Cascade Synthesis of Quinolines

| Entry | o-Vinyl Aniline | Aldehyde | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-vinylaniline (B1311222) | Benzaldehyde | 2-phenylquinoline | 85 |

| 2 | 2-vinylaniline | 4-methoxybenzaldehyde | 2-(4-methoxyphenyl)quinoline | 82 |

| 3 | 4-methyl-2-vinylaniline | Benzaldehyde | 6-methyl-2-phenylquinoline | 88 |

This table presents a selection of results from the carbocatalytic cascade synthesis of quinolines, demonstrating the versatility of the method with different substituted starting materials. The yields reported are based on published research findings. units.it

Molecular Sieve-Mediated Cyclization Reactions

While specific examples of molecular sieve-mediated cyclization reactions for the direct synthesis of this compound were not found in the provided search results, the use of molecular sieves as catalysts or promoters in related heterocyclic syntheses is a known green chemistry approach. Molecular sieves can act as solid acid catalysts and dehydrating agents, facilitating cyclization reactions by removing water and driving the equilibrium towards product formation. Their reusability and environmentally friendly nature make them an attractive option for developing greener synthetic protocols.

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govsemanticscholar.org This technique has been successfully applied to the synthesis of various quinoline derivatives. nih.govacs.org

A rapid and efficient synthesis of 2-vinylquinolines has been reported via a trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and an aldehyde under microwave irradiation. nih.gov This method demonstrates broad substrate scope and mild reaction conditions. nih.gov Microwave irradiation has also been utilized in the one-pot, three-component synthesis of novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment. acs.org

Solvent-free or "green" solvent-based approaches further enhance the environmental credentials of synthetic methods. For instance, the synthesis of 4-hydroxy-2-quinolone analogues has been achieved using bismuth chloride as a catalyst under microwave irradiation in the absence of a solvent. nih.gov

Table 2: Microwave-Assisted Synthesis of 2-Vinylquinolines

| Entry | 2-Methylquinoline Derivative | Aldehyde | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-methylquinoline | Benzaldehyde | 2-styrylquinoline | 92 |

| 2 | 4-chloro-2-methylquinoline | 4-nitrobenzaldehyde | 4-chloro-2-(4-nitrostyryl)quinoline | 75 |

| 3 | 2-methyl-4-phenylaminoquinoline | Benzaldehyde | 4-phenylamino-2-styrylquinoline | 80 |

This table showcases the efficiency and versatility of microwave-assisted synthesis for a range of 2-vinylquinoline (B1294476) derivatives. The data is compiled from published studies on the topic. nih.gov

Cyclization Reactions Involving 2-Vinylanilines as Key Intermediates

The cyclization of 2-vinylanilines is a fundamental strategy for the construction of the quinoline ring system. These reactions can proceed through various mechanisms, including electrocyclization processes.

Electrocyclization Processes

Electrocyclization is a pericyclic reaction involving the formation of a sigma bond between the ends of a conjugated pi system. In the context of quinoline synthesis, the electrocyclization of an imine intermediate derived from a 2-vinylaniline is a key step. units.itresearchgate.net

As previously mentioned in the section on carbocatalytic syntheses, the reaction between an o-vinyl aniline and an aldehyde forms an imine intermediate. units.itresearchgate.net This intermediate can then undergo a thermal 6π-electrocyclization to form a dihydroquinoline, which is subsequently oxidized to the aromatic quinoline. units.itresearchgate.net This annulative electrocyclization is often the rate-determining step and can require high temperatures or strong acid catalysis. researchgate.net However, the development of milder methods is an active area of research to allow for the synthesis of more sensitive quinoline derivatives. researchgate.net A novel approach to 2-arylated quinolines involves the electrocyclization of alkynyl imines in the presence of a tungsten catalyst, which is proposed to proceed through a vinylidene complex. nih.gov

1,5-Hydride Transfer-Triggered Cyclizations for Heterocycle Formation

A prominent modern strategy for synthesizing heterocyclic systems, including the tetrahydroquinoline core, is the cascade nih.govacs.org-hydride shift/cyclization sequence. frontiersin.orgnih.gov This redox-neutral process is highly atom-economical and involves the activation of an otherwise inert C(sp³)–H bond. ucl.ac.ukacs.org The reaction is typically initiated by an intramolecular nih.govacs.org-hydride transfer from the α-position of an amine to a suitable electrophilic acceptor. This transfer generates an iminium ion intermediate, which then undergoes a subsequent intramolecular cyclization to form the heterocyclic ring. frontiersin.orgnih.gov

The mechanism of this transformation has been a subject of study, with a key step being the formation of a zwitterionic intermediate via a nih.govacs.org-suprafacial hydrogen shift. frontiersin.orgnih.gov This cascade is versatile and can be promoted by various catalysts, allowing for the construction of complex structures like spiro-tetrahydroquinolines. frontiersin.orgnih.gov Research has demonstrated the use of Lewis acids, Brønsted acids, and even catalyst-free conditions to facilitate this reaction. nih.govacs.org For instance, Lewis acids such as TiCl₄, Sc(OTf)₃, and BF₃·Et₂O have been successfully employed to trigger the hydride shift and subsequent cyclization, leading to a variety of tetrahydroquinoline derivatives. nih.govfrontiersin.orgthieme-connect.com In some cases, fluorinated alcohols like hexafluoroisopropanol (HFIP) can mediate the reaction, showcasing the diverse conditions under which this transformation can be achieved. frontiersin.orgnih.gov Furthermore, photo-induced methods using LED irradiation present a catalyst-free alternative for promoting this cyclization. rsc.org

Table 1: Catalysts and Conditions for nih.govacs.org-Hydride Shift/Cyclization Reactions

| Catalyst/Mediator | Substrate Type | Product Type | Yield Range | Reference |

| Sc(OTf)₃ | Aurones | Spiro-heterocycles | Up to 95% | frontiersin.org |

| TiCl₄ | α,β-Unsaturated imidazole (B134444) fragments | Spirocyclic tetrahydroquinolines | 25–95% | frontiersin.orgnih.gov |

| BF₃·Et₂O | 2-(N-benzyl-N-alkylamino)benzylidene malonates | 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates | N/A | nih.gov |

| Hexafluoroisopropanol (HFIP) | 2-(Pyrrolidin-1-yl)benzaldehyde and indolin-2-one | Spirooxindole-fused tetrahydroquinolines | 32–89% | frontiersin.orgnih.gov |

| LED Irradiation | ortho-Dialkylaminoarylidene malonates | Tetrahydroquinolines | N/A | rsc.org |

| Water (H₂O) | Readily available feedstocks | 3-Carboxyl/3-acyl substituted tetrahydroquinolines | N/A | rsc.org |

Condensation-Dehydrogenation Pathways for Quinoline Scaffolds

The construction of the aromatic quinoline scaffold can be effectively achieved through condensation reactions followed by a dehydrogenation step. This approach often provides an atom-economic route to polysubstituted quinolines from readily accessible starting materials. acs.org Biomimetic dehydrogenative condensation/coupling reactions represent a straightforward and efficient method for this transformation. acs.org

One notable advancement in this area is the use of well-defined, inexpensive singlet diradical Ni(II)-catalysts. acs.org These catalysts facilitate the synthesis of various quinolines in moderate to good yields. acs.org Mechanistic studies suggest that the nickel center and its coordinated diamine ligands act synergistically during the dehydrogenation of alcohol intermediates, which are formed during the initial condensation phase. acs.org Ruthenium pincer complexes have also proven highly efficient for the acceptorless dehydrogenative coupling (ADC) of alcohols to form quinolines, a process that is environmentally benign as it produces only hydrogen and water as byproducts. rsc.org This ADC strategy can be applied in a one-pot, three-component reaction to synthesize derivatives like 2-styrylquinolines. rsc.org Additionally, cobalt and manganese porphyrin complexes have been utilized as catalysts for the dehydrogenation of alcohols to form quinolines. eurekaselect.com

Multi-component and One-Pot Synthetic Procedures for Diversified Quinoline Derivatives

Multi-component reactions (MCRs) and one-pot syntheses have become powerful tools in modern organic chemistry for the efficient construction of complex molecules like quinoline derivatives from simple precursors. rsc.orgjournalajacr.com These strategies are characterized by high atom economy, reduced reaction times, and the ability to generate structural diversity in a single step. thieme-connect.comrsc.org The convergence of multiple starting materials in one pot minimizes waste and simplifies purification processes. rsc.org

A variety of MCRs, including the Povarov, Gewald, and Ugi reactions, have been adapted for the synthesis of diverse quinoline scaffolds. rsc.org For example, a straightforward one-pot method involves the Bi(OTf)₃-catalyzed reaction of aromatic amines, acetals, and alkynes, which proceeds under mild conditions to afford good yields of functionalized quinolines. researchgate.net The Friedländer synthesis, a classic method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, has been adapted into a practical one-pot procedure. researchgate.netorganic-chemistry.org This can be achieved by the in situ reduction of an o-nitroarylcarbaldehyde using inexpensive reagents like iron powder, followed by condensation. organic-chemistry.org The versatility of these one-pot methods allows for the incorporation of a wide range of functional groups, making them highly valuable for creating libraries of quinoline derivatives for applications in medicinal chemistry and materials science. rsc.orgbohrium.com

Synthesis of Specific Isomers and Substituted Vinyl Aniline Derivatives (e.g., 4-(2-(Quinolin-4-yl)vinyl)aniline, N,N-dimethyl-4-[2-(quinolin-4-yl)vinyl]aniline)

The synthesis of specific isomers and substituted derivatives, such as those with the vinyl aniline moiety at the 4-position of the quinoline ring, often requires regioselective methods. Palladium-catalyzed cross-coupling reactions are particularly prominent for forging the crucial carbon-carbon bond of the vinyl bridge. nih.govorganic-chemistry.org

The synthesis of 4-(2-(Quinolin-4-yl)vinyl)aniline and its N-alkylated analogues can be achieved through methods like the Heck or Suzuki coupling. For instance, a palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides direct access to 2,4-disubstituted quinolines. documentsdelivered.com Similarly, palladium-catalyzed reactions of anilines with allyl alcohols can yield quinoline structures. researchgate.net The synthesis of quinolin-4-ones, which can be precursors to other quinoline derivatives, has been accomplished via a one-pot sequential Michael addition-elimination and palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org

The N,N-dimethylated analogue, N,N-dimethyl-4-[2-(quinolin-4-yl)vinyl]aniline, is a specific derivative that appears as a yellow crystalline solid. solubilityofthings.com Its synthesis would follow similar modern catalytic approaches. The Z-isomer of this compound has a specific CAS number of 190437-76-4. bldpharm.com

The corresponding 2-substituted isomer, N,N-dimethyl-4-[2-(quinolin-2-yl)vinyl]aniline, is a well-characterized yellow crystalline solid used in organic synthesis and materials science. chemicalbook.com

Table 2: Physical and Chemical Properties of N,N-dimethyl-4-[2-(quinolin-2-yl)vinyl]aniline

| Property | Value | Reference |

| CAS Number | 1612-64-2 | chemicalbook.com |

| Molecular Formula | C₁₉H₁₈N₂ | |

| Molecular Weight | 274.36 g/mol | |

| Appearance | Yellow crystalline solid | chemicalbook.com |

| Melting Point | 183-185 °C | |

| Boiling Point | 451.7 °C at 760 mmHg | |

| Density | 1.152 g/cm³ | |

| IUPAC Name | N,N-dimethyl-4-[(E)-2-quinolin-2-ylethenyl]aniline |

Comprehensive Spectroscopic and Advanced Analytical Characterization of 4 2 Quinolin 2 Yl Vinyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the 4-(2-(Quinolin-2-yl)vinyl)aniline molecule.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the aromatic protons of the quinoline (B57606) and aniline (B41778) rings, the vinyl protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the quinoline ring typically appear in the downfield region (δ 7.0–8.5 ppm) due to the deshielding effect of the aromatic system and the nitrogen heteroatom. The vinyl protons are expected to show characteristic signals in the olefinic region (δ 6.5–7.5 ppm), with their coupling constant providing information about the stereochemistry of the double bond. A large coupling constant (typically 12-18 Hz) would confirm the trans or (E) configuration of the vinyl group. The protons of the aniline ring will also resonate in the aromatic region, with their chemical shifts influenced by the electron-donating amino group. The amine protons themselves are expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Quinoline H-3 | 7.4 - 7.6 | d | 8.0 - 9.0 |

| Quinoline H-4 | 8.0 - 8.2 | d | 8.0 - 9.0 |

| Quinoline H-5 | 7.7 - 7.9 | d | 7.5 - 8.5 |

| Quinoline H-6 | 7.5 - 7.7 | t | 7.0 - 8.0 |

| Quinoline H-7 | 7.8 - 8.0 | t | 7.0 - 8.0 |

| Quinoline H-8 | 8.1 - 8.3 | d | 8.0 - 9.0 |

| Vinyl H-α | 7.0 - 7.3 | d | 15.0 - 16.0 |

| Vinyl H-β | 7.2 - 7.5 | d | 15.0 - 16.0 |

| Aniline H-2', H-6' | 7.3 - 7.5 | d | 8.0 - 9.0 |

| Aniline H-3', H-5' | 6.6 - 6.8 | d | 8.0 - 9.0 |

| Amine (-NH₂) | 3.5 - 5.0 | br s | - |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The carbons of the quinoline ring are expected in the aromatic region (δ 120–150 ppm), with the carbon adjacent to the nitrogen (C2) appearing at a lower field. The vinyl carbons will also be in the downfield region (δ 125–140 ppm). The aniline ring carbons will show characteristic shifts, with the carbon bearing the amino group (C4') being significantly shielded.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Quinoline C-2 | 155 - 157 |

| Quinoline C-3 | 120 - 122 |

| Quinoline C-4 | 136 - 138 |

| Quinoline C-4a | 148 - 150 |

| Quinoline C-5 | 127 - 129 |

| Quinoline C-6 | 126 - 128 |

| Quinoline C-7 | 129 - 131 |

| Quinoline C-8 | 127 - 129 |

| Quinoline C-8a | 148 - 150 |

| Vinyl C-α | 128 - 130 |

| Vinyl C-β | 133 - 135 |

| Aniline C-1' | 127 - 129 |

| Aniline C-2', C-6' | 128 - 130 |

| Aniline C-3', C-5' | 114 - 116 |

| Aniline C-4' | 146 - 148 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC, DEPT)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is utilized.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in the quinoline and aniline rings, as well as the coupling between the vinyl protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, which is crucial for determining the stereochemistry. For this compound, NOESY can help confirm the trans geometry of the vinyl group through the observation of through-space interactions.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of the ¹³C NMR spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₇H₁₄N₂, the expected exact mass can be calculated and confirmed by High-Resolution Mass Spectrometry (HRMS). spectrabase.com The mass spectrum would show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization). The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentations would likely involve the cleavage of the vinyl linker, leading to ions corresponding to the quinoline and aniline moieties.

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [C₁₇H₁₄N₂]⁺˙ | 246.1157 | Molecular Ion |

| [C₁₇H₁₅N₂]⁺ | 247.1235 | Protonated Molecular Ion |

| [C₉H₇N]⁺˙ | 129.0578 | Quinoline fragment |

| [C₈H₇N]⁺˙ | 117.0578 | Vinylaniline fragment |

Note: The fragmentation pattern is a prediction and can be influenced by the ionization energy and method.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The FTIR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C=C, and C=N bonds.

N-H Stretching : The primary amine (-NH₂) group of the aniline moiety is expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.netcolostate.edu* Aromatic C-H Stretching : The stretching vibrations of the C-H bonds on the quinoline and aniline rings typically appear just above 3000 cm⁻¹.

C=C and C=N Stretching : The stretching vibrations of the carbon-carbon double bonds in the aromatic rings and the vinyl group, as well as the carbon-nitrogen double bond in the quinoline ring, are expected in the 1450-1650 cm⁻¹ region. researchgate.net* C-H Bending : The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the rings and are typically observed in the 650-900 cm⁻¹ region.

Vinyl C-H Bending : The trans-vinyl group is expected to show a characteristic out-of-plane bending vibration around 960-980 cm⁻¹.

Interactive Data Table: Characteristic FTIR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch (asymmetric) | ~3450 | Primary Amine |

| N-H Stretch (symmetric) | ~3350 | Primary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Quinoline, Aniline |

| Vinyl C-H Stretch | ~3020 | Vinyl |

| C=C and C=N Stretch | 1450 - 1650 | Aromatic, Vinyl, Quinoline |

| N-H Bend | 1580 - 1650 | Primary Amine |

| trans-Vinyl C-H Bend | 960 - 980 | Vinyl |

| Aromatic C-H Bend | 650 - 900 | Quinoline, Aniline |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orgThe extended conjugated π-system of this compound, encompassing the quinoline ring, the vinyl bridge, and the aniline ring, is expected to result in strong absorption in the UV-Vis region.

The spectrum will likely exhibit multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at longer wavelengths in highly conjugated systems. The presence of the nitrogen and its lone pair of electrons in the quinoline and aniline moieties may also give rise to less intense n → π* transitions. The position of the maximum absorption wavelength (λ_max) is sensitive to the solvent polarity. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic transitions and complement the experimental data. nih.govFor similar quinoline-vinyl derivatives, absorptions are often observed in the 300-400 nm range.

Interactive Data Table: Expected UV-Vis Absorption Data

| Electronic Transition | Predicted λ_max (nm) | Description |

| π → π | 350 - 400 | High-intensity absorption due to the extended conjugated system. |

| π → π | 280 - 320 | Absorption associated with the quinoline and aniline aromatic systems. |

| n → π | > 400 | Lower intensity absorption, may be observed as a shoulder on the main π → π band. |

Note: λ_max values are predictions and are highly dependent on the solvent used for the measurement.

X-ray Diffraction (XRD) Analysis for Solid-State Structures

X-ray diffraction (XRD) is an indispensable analytical technique in materials science and chemistry for determining the atomic and molecular structure of a crystalline solid. In the context of this compound, XRD provides unparalleled insight into its three-dimensional arrangement in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for the unambiguous determination of a molecule's solid-state structure. The technique requires growing a high-quality single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is meticulously analyzed to build a three-dimensional model of the electron density, from which the precise positions of atoms within the crystal lattice can be determined.

For a molecule like this compound, SCXRD analysis would reveal the planarity of the quinoline and aniline ring systems and the configuration of the central vinyl bridge, which is typically found in the more stable E (trans) configuration. The analysis also elucidates the packing of molecules in the crystal, governed by non-covalent interactions. While specific crystallographic data for this compound is not widely published, analysis of closely related quinoline derivatives demonstrates that these molecules often form complex supramolecular architectures, such as 1D chains, 2D layers, or 3D networks, through intermolecular forces. nih.gov

The refinement of the crystal structure is typically performed using software programs like SHELXL, and the final structural data is often deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC).

Below is a table representing the typical crystallographic data that would be obtained from an SCXRD analysis of this compound.

Table 1: Representative Single-Crystal X-ray Diffraction Data

| Parameter | Example Value |

|---|---|

| Empirical Formula | C₁₇H₁₄N₂ |

| Formula Weight | 246.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.3 Å, b = 7.7 Å, c = 15.6 Å |

| α = 90°, β = 90.4°, γ = 90° | |

| Volume | 758.9 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.25 g/cm³ |

| Radiation | MoKα (λ = 0.71073 Å) |

| Final R-indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |

| Goodness-of-fit (GOF) | 1.05 |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline or powdered sample. It is primarily employed to identify the crystalline phases present in a bulk sample and to assess its phase purity. In a PXRD experiment, a sample is exposed to an X-ray beam, and the diffraction pattern (a plot of diffracted intensity versus the diffraction angle, 2θ) is recorded.

For the characterization of this compound, PXRD serves several key functions:

Phase Identification: The obtained PXRD pattern acts as a unique "fingerprint" for the crystalline solid. It can be compared against a database or a pattern simulated from SCXRD data to confirm the identity of the synthesized compound.

Purity Assessment: The presence of sharp peaks corresponding to a single crystalline phase indicates a pure sample. Conversely, the appearance of unexpected peaks suggests the presence of impurities or different polymorphic forms.

Crystallinity Confirmation: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity of the bulk material.

The experimental PXRD pattern of a bulk sample of this compound would be expected to match the pattern simulated from its single-crystal structure, confirming that the bulk material consists of the same crystalline phase as the single crystal analyzed.

Elemental Analysis (CHN)

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides a crucial check on the purity and empirical formula of a newly synthesized compound. The analysis involves the high-temperature combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

The experimentally determined percentages of C, H, and N are then compared with the values calculated from the compound's proposed molecular formula. For a pure sample, the experimental values should closely match the theoretical values, typically within a margin of ±0.4%. nih.gov This confirms that the empirical formula of the synthesized compound is correct.

Table 2: Elemental Analysis Data for this compound (C₁₇H₁₄N₂)

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 82.90% | 82.85% |

| Hydrogen (H) | 5.73% | 5.70% |

| Nitrogen (N) | 11.37% | 11.41% |

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., uHPLC)

Advanced chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography (uHPLC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. uHPLC offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, by using columns packed with smaller particles (<2 µm).

In a typical analysis of a quinoline derivative, a reversed-phase (RP) uHPLC method is employed. researchgate.netnih.gov The compound is dissolved in a suitable solvent and injected into the system. It is then passed through a column (e.g., a C18 column) with a nonpolar stationary phase, and a polar mobile phase (a mixture of solvents like acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape) is pumped through. The components of the sample separate based on their relative affinity for the stationary and mobile phases.

A detector, commonly a Photodiode Array (PDA) or UV-Vis detector, measures the absorbance of the eluate, producing a chromatogram. The purity of the this compound sample is determined by the area percentage of its corresponding peak in the chromatogram. A single, sharp peak indicates high purity, while the presence of other peaks signifies impurities. The technique is also invaluable for monitoring a chemical reaction by analyzing aliquots of the reaction mixture over time to track the consumption of reactants and the formation of the product.

Table 3: Typical uHPLC Method Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| System | Ultra-High-Performance Liquid Chromatography (uHPLC) |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid |

| B: Acetonitrile with 0.1% Formic Acid | |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detector | PDA/UV-Vis at a specified wavelength (e.g., 254 nm, 350 nm) |

| Injection Volume | 1 µL |

Theoretical and Computational Chemistry Studies of 4 2 Quinolin 2 Yl Vinyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. By calculating the electron density, DFT methods can determine the molecule's equilibrium geometry, orbital energies, electrostatic potential, and various reactivity descriptors. For this analysis, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a reliable description of the system.

The first step in most quantum chemical studies is geometry optimization, a process that locates the minimum energy arrangement of atoms, corresponding to the molecule's most stable or equilibrium structure. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

For 4-(2-(Quinolin-2-yl)vinyl)aniline, the optimized structure reveals a largely planar conformation, which is expected for a conjugated π-system. The planarity allows for maximum overlap between p-orbitals, facilitating electron delocalization across the quinoline (B57606) ring, the vinyl bridge, and the aniline (B41778) ring. Minor deviations from perfect planarity can occur due to steric hindrance, particularly involving the hydrogen atoms on the vinyl group and the aromatic rings. The key structural parameters, including the lengths of the bonds in the vinyl bridge and the angles defining its connection to the aromatic systems, are crucial for understanding the molecule's electronic properties.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound

| Parameter | Atoms | Value (Å or °) |

|---|---|---|

| Bond Length (Å) | Cvinyl=Cvinyl | 1.34 |

| Cquinoline-Cvinyl | 1.47 | |

| Caniline-Cvinyl | 1.47 | |

| Caniline-N | 1.39 | |

| Bond Angle (°) | Cquinoline-Cvinyl=Cvinyl | 126.5 |

| Caniline-Cvinyl=Cvinyl | 126.8 | |

| C-C-N (aniline) | 120.5 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the energy of the lowest electronic excitation.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. This is characteristic of molecules with extensive conjugation, which tend to absorb light at longer wavelengths. In this compound, the HOMO is primarily localized on the electron-rich aniline moiety, while the LUMO is distributed across the electron-accepting quinoline ring system and the vinyl bridge. This spatial separation of the frontier orbitals indicates a significant intramolecular charge transfer (ICT) character upon electronic excitation. The low energy gap signifies high chemical reactivity and polarizability. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.25 |

| ELUMO | -2.20 |

| Energy Gap (ΔE) | 3.05 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule and for understanding intermolecular interactions. rsc.org In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential localized around the nitrogen atom of the quinoline ring and the nitrogen atom of the aniline's amino group. These sites represent the primary centers for electrophilic attack or hydrogen bonding interactions. The positive potential is generally distributed around the hydrogen atoms of the molecule, particularly the hydrogens of the amino group and the aromatic rings. dergipark.org.tr This analysis helps predict how the molecule will interact with other reagents, solvents, or biological receptors.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the electron density into bonds and lone pairs. imrpress.com This method allows for the investigation of intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. imrpress.com The analysis involves the second-order perturbation theory, where the stabilization energy (E(2)) associated with the delocalization from a filled (donor) NBO to an empty (acceptor) NBO is calculated. A larger E(2) value indicates a stronger interaction.

Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (Naniline) | π* (Cring-Cring) | 45.5 |

| π (Cvinyl=Cvinyl) | π* (Cquinoline=Cquinoline) | 25.8 |

| π (Caniline=Caniline) | π* (Cvinyl=Cvinyl) | 22.1 |

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These quantum chemical indices provide a quantitative framework for understanding and comparing the behavior of different molecules. researchgate.net

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. It is calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as χ² / (2η).

These descriptors collectively provide a comprehensive profile of the molecule's reactivity. For this compound, the relatively low hardness and high softness values, derived from its small HOMO-LUMO gap, confirm its high reactivity.

Table 4: Calculated Quantum Chemical Reactivity Indices for this compound

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.25 |

| Electron Affinity (A) | 2.20 |

| Electronegativity (χ) | 3.725 |

| Chemical Hardness (η) | 1.525 |

| Chemical Softness (S) | 0.656 |

| Electrophilicity Index (ω) | 4.54 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules).

For a molecule like this compound, MD simulations would be particularly useful for exploring several aspects:

Conformational Dynamics: The vinyl linker provides some degree of flexibility. MD simulations can explore the different conformations the molecule can adopt in solution and the energetic barriers between them. This is crucial for understanding how its shape might change in different environments.

Solvent Interactions: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange themselves around the solute. uchicago.edu It can provide detailed information on hydrogen bonding between the solvent and the quinoline and aniline nitrogen atoms.

Intermolecular Interactions: When simulating multiple molecules, MD can be used to study aggregation behavior and the nature of π-π stacking interactions between the aromatic rings of adjacent molecules.

While extensive MD simulation data for this specific compound is not widely available, the technique remains a powerful, albeit computationally intensive, method for bridging the gap between static quantum chemical models and the dynamic reality of molecular systems in solution. rsc.org

Non-Covalent Interactions (NCI) Analysis

Non-covalent interactions (NCI) play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. The NCI analysis, based on the electron density and its derivatives, is a powerful tool for visualizing and understanding these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion.

In a molecule like this compound, a variety of non-covalent interactions are expected to be present. These can be studied computationally by generating NCI plots, which are three-dimensional representations of these interactions. The isosurfaces in an NCI plot are colored according to the strength and nature of the interaction. Typically, blue isosurfaces indicate strong attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces denote repulsive interactions or steric clashes.

Table 1: Representative Non-Covalent Interactions in Aromatic Systems

| Interaction Type | Typical Atoms Involved | Color in NCI Plot |

| Hydrogen Bond | O-H···N, N-H···O | Blue |

| π-π Stacking | Aromatic Rings | Green |

| van der Waals | C-H···H-C | Green |

| Steric Repulsion | Crowded atoms | Red |

This table presents a generalized view of non-covalent interactions and their typical representation in NCI plots, as specific data for this compound is not available.

Computational Prediction and Correlation with Experimental Spectroscopic Data (e.g., NMR Chemical Shifts)

Computational chemistry offers robust methods for predicting spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly valuable for confirming molecular structures and interpreting experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a common approach for calculating NMR chemical shifts.

For quinoline derivatives, theoretical calculations of 1H and 13C NMR chemical shifts have shown good correlation with experimental values. tsijournals.comtsijournals.com The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. By comparing the calculated chemical shifts with experimental data, a detailed assignment of the NMR signals can be achieved, aiding in the structural elucidation of complex molecules.

In the case of this compound, computational prediction of its NMR spectrum would involve optimizing the molecular geometry and then performing GIAO calculations. The predicted chemical shifts for the protons and carbons in the quinoline and aniline rings, as well as the vinyl bridge, could then be compared with experimentally obtained spectra.

Table 2: Illustrative Comparison of Experimental and Calculated 13C NMR Chemical Shifts for a Quinoline Derivative

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C2 | 151.2 | 150.8 |

| C3 | 121.5 | 121.1 |

| C4 | 136.4 | 136.0 |

| C4a | 127.9 | 127.5 |

| C5 | 129.6 | 129.2 |

| C6 | 127.8 | 127.4 |

| C7 | 126.5 | 126.1 |

| C8 | 129.1 | 128.7 |

| C8a | 148.3 | 147.9 |

This table provides representative data for a quinoline derivative to illustrate the correlation between experimental and computed NMR data, as specific data for this compound is not available in the reviewed literature.

Qualitative Potential Energy Diagrams for Understanding Reaction Mechanisms and Photophysical Processes

Potential energy diagrams, or potential energy surfaces (PES), are fundamental tools for understanding the mechanisms of chemical reactions and photophysical processes. These diagrams illustrate the energy of a molecule as a function of its geometry, allowing for the identification of stable states (minima), transition states (saddle points), and reaction pathways.

For molecules with a vinyl bridge, such as stilbene (B7821643) and its derivatives, a key process of interest is the cis-trans photoisomerization. nih.govacs.org The potential energy surfaces for the ground and excited electronic states can be calculated to elucidate the mechanism of this isomerization. nih.govresearchgate.netrsc.org These calculations can reveal the energy barriers for rotation around the central double bond and identify conical intersections, which are points where different electronic states have the same energy and are crucial for understanding non-radiative decay pathways. acs.org

In the context of this compound, a qualitative potential energy diagram for its photoisomerization would depict the energy profiles of the ground state (S0), the first excited singlet state (S1), and the first triplet state (T1) as a function of the torsional angle of the vinyl group. Such a diagram would help in understanding how the absorption of light leads to isomerization and other photophysical phenomena like fluorescence and phosphorescence. Computational studies on stilbene have shown that upon photoexcitation to the S1 state, the molecule can twist towards a perpendicular geometry where it can decay back to the ground state, leading to a mixture of cis and trans isomers. nih.gov

Table 3: Key Features of a Potential Energy Diagram for Isomerization

| Feature | Description |

| Reactant/Product Wells | Local minima on the PES representing stable isomers. |

| Transition State | A saddle point on the PES representing the energy barrier between isomers. |

| Excited State Surfaces | Potential energy curves for the molecule in its electronic excited states (e.g., S1, T1). |

| Conical Intersection | A point where two electronic potential energy surfaces cross, facilitating non-adiabatic transitions. |

This table outlines the general features of a potential energy diagram relevant to the study of isomerization in molecules like this compound.

Reactivity and Chemical Transformations of 4 2 Quinolin 2 Yl Vinyl Aniline As a Functional Scaffold

Photochemical Reactivity and Photorearrangement Processes in Quinoline-Aniline Systems

Quinoline-aniline systems are known for their photochemical activity, a characteristic driven by the absorption of light which can trigger electron redistribution and subsequent chemical changes. The extended conjugated π-system of 4-(2-(Quinolin-2-yl)vinyl)aniline, which spans both aromatic rings and the vinyl linker, is central to its photochemical behavior.

Upon exposure to light, particularly UV radiation, these molecules can undergo several transformations. One common process is a photorearrangement reaction. For instance, studies on quinoline-protected dialkylanilines have shown that photoexcitation can lead to a Hofmann-Martius type rearrangement. nih.gov In this process, the molecule is excited to a singlet state, followed by the cleavage of a carbon-nitrogen bond. nih.gov This can result in the recombination of the resulting fragments at a different position on the aniline (B41778) ring, typically at the ortho position. nih.gov

Furthermore, the photochemical reactivity is sensitive to the surrounding environment. For example, the photo-induced reactions of certain quinoline-protected anilines have been observed to occur in aqueous solutions at a physiological pH of 7.2. nih.gov The specific reaction pathway, whether it be a photorearrangement or a different photolytic process, can be influenced by the structure of the quinoline (B57606) core and the substituents present on the aniline ring. acs.org In some cases, introducing a methyl group to the quinoline moiety has been shown to bypass the photorearrangement and favor the release of the aniline component. acs.org

Electrophilic and Nucleophilic Addition Reactions (e.g., Michael Addition to Vinyl Group)

The vinyl group in this compound serves as a reactive site for both electrophilic and nucleophilic additions, a characteristic typical of compounds with carbon-carbon double bonds.

Electrophilic and Nucleophilic Reactions: The aniline and quinoline components of the molecule possess sites for electrophilic and nucleophilic attack, respectively. The amino group on the aniline ring can act as a nucleophile, reacting with electrophilic species. smolecule.com Conversely, the aromatic rings can undergo electrophilic substitution, allowing for the introduction of various functional groups. smolecule.com

Condensation Reactions: The vinyl group itself can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex molecular architectures. smolecule.com

Oxidation and Reduction Pathways in Conjugated Systems

The conjugated nature of this compound makes it susceptible to both oxidation and reduction reactions, which can selectively target different parts of the molecule.

Oxidation: The quinoline moiety can be formed through the oxidation of tetrahydroquinolines. For example, o-quinone-based catalysts can facilitate the oxidative dehydrogenation of tetrahydroquinolines to yield quinolines, a reaction that can proceed efficiently in the presence of a co-catalyst like Co(salophen) using ambient air as the oxidant. organic-chemistry.org

Reduction: Conversely, the quinoline ring system can be synthesized through reductive pathways. For instance, visible light can mediate the chemoselective deoxygenation of quinoline N-oxides. organic-chemistry.org This method offers a high degree of selectivity, allowing for the removal of an oxygen atom from a quinoline N-oxide even in the presence of a pyridine (B92270) N-oxide by choosing the appropriate photocatalyst. organic-chemistry.org

| Reaction Type | Catalyst/Reagent | Transformation | Key Features |

| Oxidation | o-Quinone/Co(salophen) | Tetrahydroquinoline to Quinoline | Uses ambient air as oxidant at room temperature. organic-chemistry.org |

| Reduction | Visible Light/Photocatalyst | Quinoline N-oxide to Quinoline | Chemoselective deoxygenation. organic-chemistry.org |

Derivatization Strategies for Structural Modification and Functionalization

The this compound scaffold is amenable to a wide range of derivatization strategies, enabling the synthesis of analogs with tailored properties. These modifications are crucial for fine-tuning the molecule's biological activity and other characteristics.

Electrophilic Aromatic Substitution: The aniline part of the molecule can undergo electrophilic substitution reactions. For example, nitration or sulfonation can be used to introduce electron-withdrawing groups, which can alter the electronic properties of the compound. smolecule.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for structural diversification. smolecule.com The Heck coupling reaction, in particular, is a cornerstone for synthesizing derivatives of this compound. smolecule.com This reaction typically involves coupling an aryl halide with an alkene in the presence of a palladium catalyst. smolecule.com For instance, tetraethylammonium (B1195904) salts have been used as stable ethylene (B1197577) surrogates in Heck vinylation to produce analogs of this compound in good yields. smolecule.com

Annulation Reactions: A variety of annulation strategies have been developed for the synthesis of the core quinoline structure from anilines. For example, a palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a direct route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Another approach involves an acidic I2-DMSO system that converts anilines and amino acids into quinoline derivatives through a formal [3 + 2 + 1] annulation. organic-chemistry.org

| Derivatization Strategy | Reaction Type | Key Reagents/Catalysts | Purpose |

| Electrophilic Substitution | Nitration/Sulfonation | HNO₃/H₂SO₄, SO₃/H₂SO₄ | Introduce electron-withdrawing groups. smolecule.com |

| Cross-Coupling | Heck Vinylation | Pd catalyst, Tetraethylammonium salts | Structural diversification. smolecule.com |

| Annulation | Palladium-catalyzed Annulation | Pd catalyst, o-iodo-anilines, propargyl alcohols | Synthesis of substituted quinolines. organic-chemistry.org |

| Annulation | I2-DMSO Mediated Annulation | I₂, DMSO, anilines, amino acids | Formation of the quinoline core. organic-chemistry.org |

Studies on Compound Stability and Degradation Pathways in Research Environments

The stability of this compound and its derivatives is a critical factor in their handling, storage, and application. Like many complex organic molecules, they can be susceptible to degradation under certain conditions.

Photochemical Stability: As discussed in the context of photochemical reactivity, these compounds can be light-sensitive. The absorption of light can lead to rearrangements and other photochemical reactions, which may alter the compound's structure and function. nih.govacs.org The reaction outcomes can be complex, sometimes leading to a mixture of products. acs.org For example, the photochemical rearrangement of N-alkylanilines can result in a mixture of regioisomers. acs.org

Influence of Substituents: The stability and degradation pathways can be influenced by the presence of different substituents on the quinoline and aniline rings. For instance, in the context of photorearrangement reactions of quinoline-protected anilines, the introduction of a methyl group at a specific position on the quinoline core was found to significantly affect the reaction outcome, favoring photolysis over rearrangement. acs.org This highlights the potential to control the stability and degradation pathways through strategic structural modifications.

Understanding these stability factors is crucial for ensuring the integrity of the compound during experimental work and for the rational design of more stable and effective derivatives.

Applications and Advanced Materials Research Involving 4 2 Quinolin 2 Yl Vinyl Aniline Analogues

Photophysical Properties and Fluorescent Materials Development

Analogues of 4-(2-(Quinolin-2-yl)vinyl)aniline are noted for their intriguing photophysical behaviors, which are fundamental to their application in fluorescent materials. These properties are heavily influenced by the molecular structure and the surrounding environment.

Intramolecular Charge Transfer (ICT) Characteristics

The defining feature of many this compound analogues is their propensity for intramolecular charge transfer (ICT) upon photoexcitation. In these molecules, the aniline (B41778) group typically acts as an electron donor and the quinoline (B57606) group as an electron acceptor. This donor-acceptor (D-A) structure facilitates the movement of electron density from the aniline to the quinoline moiety when the molecule absorbs light.

This ICT character is a key determinant of the compound's fluorescent properties. The efficiency and nature of the ICT can be tuned by modifying the electron-donating or -withdrawing strength of substituents on either the aniline or quinoline rings. For instance, increasing the electron-donating ability of the group on the aniline moiety or the electron-accepting strength of the quinoline part can enhance the ICT process. This often leads to a larger separation of charge in the excited state and can result in significant shifts in the emission spectra to longer wavelengths (a bathochromic shift).

Research on similar donor-acceptor stilbene-like molecules has shown that extending the conjugation, for example by increasing the number of olefinic bonds between the donor and acceptor, can enhance ICT and lead to significant bathochromic shifts in both absorption and fluorescence spectra. rsc.org

Fluorescence Quantum Yields (Φf) and Lifetimes (τf)

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, are critical parameters for fluorescent materials. For this compound analogues, these values are highly sensitive to the molecular structure and the solvent environment.

Studies on related quinolinone derivatives have shown that structural rigidity can play a significant role. depaul.edudepaul.edu A more rigid structure can limit non-radiative decay pathways, such as vibrational relaxation, leading to a higher fluorescence quantum yield. Conversely, more flexible molecules may have lower quantum yields as they can more readily dissipate absorbed energy through non-emissive channels. In one study, a more rigid 2-quinolinone derivative (PAV-5) exhibited a lower fluorescence quantum yield (2.3%) compared to a less rigid analogue (PAV-3, 17.1%), suggesting that the absorbed energy was more effectively dissipated through non-radiative pathways, a desirable trait for photocatalysis. depaul.edudepaul.edu

The fluorescence quantum yield can be determined using a relative comparative method, often with a known standard. For example, the quantum yield of novel 2-quinolinone derivatives was determined relative to carbostyril-124, which has a known high quantum yield. depaul.edu

Radiative (kf) and Nonradiative (knr) Decay Rate Constants

Φf = kf / (kf + knr) τf = 1 / (kf + knr)

From these relationships, the individual rate constants can be determined:

kf = Φf / τf knr = (1 - Φf) / τf

For this compound analogues, factors that influence the ICT state, such as solvent polarity and molecular conformation, will also affect kf and knr. A higher kf value indicates a more efficient radiative process, while a higher knr suggests that non-radiative pathways are dominant. For instance, in the case of the rigid 2-quinolinone derivative PAV-5, the low fluorescence quantum yield implies a high knr, as energy is preferentially dissipated through non-radiative channels. depaul.edudepaul.edu

Cis-Trans Isomerization and Twisted Intramolecular Charge Transfer (TICT) State Formation

Like other stilbene-type molecules, this compound can exist as either a trans or cis isomer, referring to the arrangement of the substituents around the central carbon-carbon double bond. Photo-irradiation can induce isomerization between these two forms. researchgate.net The trans isomer is generally more thermodynamically stable and often exhibits stronger fluorescence. nih.gov

In polar solvents, the excited state of some donor-acceptor stilbenes can undergo a process of forming a twisted intramolecular charge transfer (TICT) state. rsc.org This involves the rotation around the single bond connecting the donor (aniline) and the vinyl bridge, or the vinyl bridge and the acceptor (quinoline). This twisting leads to a highly polar, non-emissive or weakly emissive state, which provides an efficient non-radiative decay channel, often resulting in quenched fluorescence. The formation of a TICT state is a key deactivation pathway that competes with fluorescence. rsc.org Theoretical studies on stilbene (B7821643) have shown that the molecule passes through a twisted conformation during isomerization. nih.gov

Solvent Polarity Effects on Photophysical Behavior

The photophysical properties of this compound analogues are profoundly influenced by the polarity of the solvent. The ICT character of these molecules means that the excited state is generally more polar than the ground state. As a result, in more polar solvents, the excited state is stabilized to a greater extent than the ground state. This leads to a red-shift (bathochromic shift) in the fluorescence emission spectrum, a phenomenon known as solvatochromism.

The magnitude of this shift can provide information about the change in dipole moment between the ground and excited states. Studies on similar vinyl-aniline derivatives have utilized DFT calculations to understand the impact of solvents like dichloromethane (B109758) and toluene (B28343) on the excited state structures. core.ac.uk Research on fluorescein (B123965) derivatives has also shown a dependence of absorbance, emission, and lifetime on the dielectric constant of the solvent. mdpi.com

Optoelectronic Devices and Organic Light-Emitting Diodes (OLEDs)

The favorable photophysical properties of this compound analogues, such as their strong fluorescence and tunable emission colors, make them attractive candidates for use as emissive materials in organic light-emitting diodes (OLEDs).

In an OLED, an organic material is placed between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layer, where they combine to form excitons. The radiative decay of these excitons produces light. The color of the emitted light is determined by the energy gap of the emissive material.

By modifying the chemical structure of this compound analogues, it is possible to tune their emission color across the visible spectrum. For example, introducing different substituent groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the emission wavelength. The high fluorescence quantum yields observed in some of these compounds are also a crucial factor for achieving high efficiency in OLEDs.

Chemical Sensors and Molecular Probes Design

Analogues of this compound, which fall under the category of styryl-quinoline dyes, are extensively utilized in the development of chemical sensors and molecular probes. Their design often leverages the principle of intramolecular charge transfer (ICT), where the quinoline moiety acts as an electron acceptor and the aniline or a modified aniline group serves as the electron donor, connected by a π-conjugated vinyl bridge. This "push-pull" architecture is fundamental to their sensing capabilities.

The protonation of nitrogen atoms within the quinoline ring can lead to significant color changes, a phenomenon that allows for the creation of colorimetric pH sensors. acs.org These sensors can be chemically modified to suit specific applications. The fluorescence of these compounds is often sensitive to the polarity of their environment, exhibiting strong emission solvatochromism. This property is indicative of the formation of an intramolecular charge-separated emitting state and is a key feature in the design of probes for various analytes. acs.org

A notable example is a styrylcyanine-based fluorescent probe which was designed for the detection of ferric ions (Fe³⁺). nih.gov The fluorescence of this probe is quenched in the presence of Fe³⁺. This platform can be extended to detect hydrogen peroxide and glucose. When hydrogen peroxide is present with ferrous ions (Fe²⁺), the ferrous ions are oxidized to ferric ions, leading to fluorescence quenching. nih.gov This same mechanism allows for the detection of glucose through an enzymatic reaction with glucose oxidase that produces hydrogen peroxide. nih.gov Furthermore, the probe exhibits pH-dependent fluorescence, being fluorescent in basic and neutral conditions and nearly non-fluorescent in strong acidic environments, enabling its use as a pH sensor in both solution and solid states. nih.gov Its utility has also been demonstrated in bioimaging of live cells and zebrafish, indicating good cell membrane permeability. nih.gov

Other designs include quinoline-based thiazole (B1198619) derivatives for the selective detection of Fe²⁺, Fe³⁺, and Cu²⁺ ions. acs.org The fluorescence of these probes is significantly quenched upon binding with these specific metal ions. acs.org Similarly, a quinoline-based hydrazone derivative has been synthesized to act as a chemosensor for the biocide tributyltin (TBT), showing a distinct color change from colorless to red and the emergence of fluorescence upon detection. mdpi.com

The versatility of the styryl-quinoline scaffold is further highlighted by its application in detecting amyloid plaques, which are associated with neurodegenerative diseases. researchgate.net For instance, a 7-(diethylamino)quinolin-2(1H)-one-chalcone derivative was developed as a "turn-off" fluorescent probe for bisulfite detection, operating through a Michael addition mechanism. nih.gov The inherent structural characteristics of this compound itself suggest its potential as a fluorescent probe in biological imaging. smolecule.com The development of tunable quinoline scaffolds that can be easily functionalized allows for the optimization of probes for a wide range of live-cell imaging applications, including pH sensing. nih.gov

Table 1: Examples of Chemical Sensors and Molecular Probes Based on this compound Analogues

| Probe Type | Target Analyte(s) | Sensing Mechanism | Reference |

|---|---|---|---|

| Styrylcyanine-based fluorescent probe | Fe³⁺, H₂O₂, Glucose, pH | Fluorescence quenching, pH-dependent fluorescence | nih.gov |

| Quinoline-based thiazole derivatives | Fe²⁺, Fe³⁺, Cu²⁺ | Fluorescence quenching | acs.org |

| Quinoline-based hydrazone derivative | Tributyltin (TBT) | Colorimetric and fluorometric change | mdpi.com |

| 7-(Diethylamino)quinolin-2(1H)-one-chalcone | Bisulfite (HSO₃⁻) | "Turn-off" fluorescence (Michael addition) | nih.gov |